molecular formula C17H22N4O5S B2598774 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034227-12-6

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2598774
CAS No.: 2034227-12-6
M. Wt: 394.45
InChI Key: IEXBEUZKIGZSAS-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is typically formed through the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the oxadiazole ring and the benzamide core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: This compound shares the dimethylsulfamoyl and benzamide features but differs in the presence of a naphthyl group instead of the oxadiazole and oxan-4-yl groups.

    4-(dimethylsulfamoyl)-3-fluorobenzoic acid: This compound has a similar sulfamoyl group but differs in the presence of a fluorine atom and the absence of the oxadiazole and oxan-4-yl groups.

Uniqueness

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-21(2)27(23,24)14-5-3-13(4-6-14)17(22)18-11-15-19-16(20-26-15)12-7-9-25-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXBEUZKIGZSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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